molecular formula C32H24Cl2N6O4Ru B12300644 bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride

bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride

Cat. No.: B12300644
M. Wt: 728.5 g/mol
InChI Key: NHTZGFPRFUFMJE-UHFFFAOYSA-L
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Description

Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride: is a complex compound that features multiple bipyridine ligands. These ligands are known for their ability to coordinate with metal centers, making them valuable in various chemical and industrial applications. The compound’s structure allows it to form stable complexes with metals, which can be utilized in catalysis, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride typically involves the coordination of bipyridine ligands with a metal center. One common method involves the dehydrogenative coupling of pyridine derivatives in the presence of a catalyst. The reactivity of this coupling depends on the substituents on the pyridine ring, with higher pKa values providing better yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale coordination reactions under controlled conditions. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of these reactions, allowing for the production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

    Reduction: Reduction reactions can also occur, typically involving the addition of reducing agents.

    Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine complexes .

Scientific Research Applications

Chemistry: In chemistry, bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .

Biology: In biology, the compound’s metal complexes can be used as probes for studying biological systems. These complexes can interact with biomolecules, providing insights into their structure and function .

Medicine: For example, ruthenium complexes of bipyridine derivatives have been explored for their anticancer properties .

Industry: In industry, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and other functional materials .

Mechanism of Action

The mechanism by which bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride exerts its effects involves the coordination of its bipyridine ligands with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific metal and the context in which the compound is used .

Comparison with Similar Compounds

  • Bis(2,2’-bipyridine)ruthenium(II) complexes
  • Bis(2,2’-bipyridine)iron(II) complexes
  • Bis(2,2’-bipyridine)copper(II) complexes

Uniqueness: What sets bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride apart is its specific coordination environment and the presence of carboxylato groups, which can influence its reactivity and stability. This makes it particularly useful in applications requiring precise control over metal-ligand interactions .

Properties

Molecular Formula

C32H24Cl2N6O4Ru

Molecular Weight

728.5 g/mol

IUPAC Name

6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride

InChI

InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

NHTZGFPRFUFMJE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2]

Origin of Product

United States

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